molecular formula C24H21N3O B12876814 2-phenyl-N-(1-(pyridin-4-yl)propyl)quinoline-4-carboxamide CAS No. 174636-57-8

2-phenyl-N-(1-(pyridin-4-yl)propyl)quinoline-4-carboxamide

Cat. No.: B12876814
CAS No.: 174636-57-8
M. Wt: 367.4 g/mol
InChI Key: DJSATUATVVWYOZ-UHFFFAOYSA-N
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Description

2-phenyl-N-(1-(pyridin-4-yl)propyl)quinoline-4-carboxamide is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(1-(pyridin-4-yl)propyl)quinoline-4-carboxamide typically involves multiple steps. One common method starts with the preparation of 2-phenylquinoline-4-carboxylic acid. This can be achieved through a Doebner reaction, which involves the condensation of aniline, 2-nitrobenzaldehyde, and pyruvic acid . The resulting product undergoes amidation, reduction, acylation, and amination to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(1-(pyridin-4-yl)propyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction may produce various amine derivatives.

Scientific Research Applications

2-phenyl-N-(1-(pyridin-4-yl)propyl)quinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-N-(1-(pyridin-4-yl)propyl)quinoline-4-carboxamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. This interaction may involve the inhibition of specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-N-(1-(pyridin-4-yl)propyl)quinoline-4-carboxamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of a quinoline core with a pyridine and phenyl group makes it a versatile compound for various applications.

Conclusion

This compound is a compound of significant interest in the fields of chemistry, biology, medicine, and industry. Its synthesis involves multiple steps, and it can undergo various chemical reactions. The compound has diverse scientific research applications and a unique mechanism of action, making it a valuable subject for further study.

Properties

CAS No.

174636-57-8

Molecular Formula

C24H21N3O

Molecular Weight

367.4 g/mol

IUPAC Name

2-phenyl-N-(1-pyridin-4-ylpropyl)quinoline-4-carboxamide

InChI

InChI=1S/C24H21N3O/c1-2-21(18-12-14-25-15-13-18)27-24(28)20-16-23(17-8-4-3-5-9-17)26-22-11-7-6-10-19(20)22/h3-16,21H,2H2,1H3,(H,27,28)

InChI Key

DJSATUATVVWYOZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=NC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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